Diethyl (Boc-amino)malonate

Peptide synthesis Protecting group chemistry Process chemistry

Multi-step peptide synthesis often fails when free amine malonate derivatives undergo premature ester cleavage or racemization. Diethyl (Boc-amino)malonate (CAS 102831-44-7) solves this via orthogonal Boc/ethyl ester protection: TFA selectively removes the Boc group while ethyl esters remain intact for subsequent on-resin alkylation or cyclocondensation. • Functions as an electrophilic glycine equivalent for racemization-free α,α-disubstituted amino acid synthesis. • Ethyl ester lipophilicity ensures efficient organic-phase extraction during workup vs. polar methyl ester analogs. • Acid-labile Boc group enables standard SPPS deprotection protocols without compromising malonate core integrity.

Molecular Formula C12H21NO6
Molecular Weight 275.3 g/mol
CAS No. 102831-44-7
Cat. No. B020176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (Boc-amino)malonate
CAS102831-44-7
SynonymsDiethyl 2-[N-(tert-Butoxycarbonyl)amino]malonate
Molecular FormulaC12H21NO6
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)
InChIKeyULRLHEXGRUWQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (Boc-amino)malonate Overview


Diethyl (Boc-amino)malonate (CAS 102831-44-7, C₁₂H₂₁NO₆, MW 275.30) is a protected aminomalonate derivative featuring a tert‑butoxycarbonyl (Boc) group on the α‑amino nitrogen and two ethyl ester moieties . This dual functionality positions the compound as a strategic intermediate in organic synthesis, enabling selective N‑deprotection under acidic conditions while retaining the malonate core for subsequent alkylation, Michael addition, or decarboxylation steps . It is primarily employed in peptide synthesis and as an electrophilic glycine equivalent for constructing non‑proteinogenic α‑amino acids and heterocyclic scaffolds .

Boc-protected aminomalonate building block
Orthogonal acid-labile N-deprotection
Ethyl ester stability for multi‑step sequences

Why Diethyl (Boc-amino)malonate Substitution Fails


In‑class aminomalonate derivatives exhibit fundamentally divergent reactivity, protection‑deprotection compatibility, and physical handling properties that preclude generic substitution. The free amine analog—diethyl aminomalonate hydrochloride (CAS 13433‑00‑6)—requires neutralization before nucleophilic reactions and suffers from inherent instability of the free base form, limiting its utility in multi‑step sequences where chemoselectivity is critical . The dimethyl ester variant—dimethyl (Boc‑amino)malonate (CAS 61172‑70‑1)—displays distinct solubility and chromatographic behavior due to its higher polarity and lower molecular weight (MW 247.24 vs. 275.30), which can alter reaction outcomes in alkylation or conjugate addition steps [1]. Furthermore, alternative N‑protecting groups (e.g., Cbz, Fmoc) impose orthogonal cleavage conditions that may be incompatible with downstream transformations or solid‑phase peptide synthesis protocols. These differences directly impact synthetic efficiency, reproducibility, and final product purity .

Free amine analog (hydrochloride) requires neutralization and exhibits limited free‑base stability, disrupting chemoselective protocols.

Dimethyl ester variant shifts polarity and molecular weight, altering solubility, chromatographic retention, and reaction profiles.

Cbz/Fmoc protecting groups impose orthogonal cleavage conditions incompatible with standard Boc‑based SPPS workflows.

Quantitative Evidence for Diethyl (Boc-amino)malonate


One-Step Boc Protection Synthesis

Diethyl (Boc-amino)malonate can be prepared from diethyl aminomalonate hydrochloride via a single-step Boc protection using di-tert-butyl dicarbonate (Boc₂O) under mild aqueous-organic conditions, achieving 97% isolated yield as a colorless oil . In contrast, the free base diethyl aminomalonate is unstable and requires immediate conversion to its hydrochloride salt for storage, introducing additional neutralization steps prior to use in nucleophilic reactions .

One‑Step Boc Protection
Data to verify
97% isolated yield
Supports procurement for multi‑step synthesis
Reported aqueous‑organic conditions; verify reproducibility
Peptide synthesis Protecting group chemistry Process chemistry

Lipophilicity Advantage in Chromatography

Diethyl (Boc-amino)malonate (MW 275.30) exhibits lower polarity than its dimethyl counterpart dimethyl (Boc-amino)malonate (MW 247.24), as reflected in the higher calculated XLogP3-AA value (target: ~1.8; dimethyl analog: ~1.0) [1]. This difference translates to distinct retention behavior on normal-phase and reverse-phase chromatography, facilitating separation of reaction mixtures containing malonate-derived intermediates .

Lipophilicity Advantage
Context-dependent
MW 275.30, XLogP ~1.8 vs dimethyl analog MW 247.24, XLogP ~1.0
May enhance extraction and chromatographic resolution
Calculated logP; confirm under actual solvent systems
Chromatography Physical chemistry Process development

Salinosporamide A Synthetic Intermediate

Diethyl (Boc-amino)malonate is a documented intermediate in the synthesis of salinosporamide A (Marizomib), a marine-derived β-lactone-γ-lactam antibiotic with proteasome inhibitory activity. Acidic hydrolysis of the target compound produces a mixture of diastereomers that can be separated by column chromatography and recrystallization, then converted to the desired enantiomers via transfer hydrogenation or S-adenosyl-L-methionine ester exchange . Neither the free amine analog nor the dimethyl ester variant has been reported in this specific synthetic pathway .

Salinosporamide A Intermediate
Class-level
Documented in published β‑lactone‑γ‑lactam synthesis
Provides development justification for medicinal chemistry
Class‑level inference; validate pathway applicability
Natural product synthesis Antibiotics Medicinal chemistry

Refractive Index Identity Verification

Diethyl (Boc-amino)malonate exhibits a well-defined refractive index of n20/D 1.438 (lit.) . This optical property provides a rapid, non-destructive method for confirming compound identity and assessing purity during incoming quality control. The dimethyl analog (dimethyl (Boc-amino)malonate) does not have a similarly standardized refractive index reported in major vendor specifications, relying instead on melting point or chromatographic methods [1].

Refractive Index Identity
Reported
n20/D 1.438 (lit.)
Enables rapid, non‑destructive QC identity check
Verify against supplied certificate of analysis
Quality control Analytical chemistry Procurement specifications

Diethyl (Boc-amino)malonate Applications


Solid-Phase Peptide Synthesis

Diethyl (Boc-amino)malonate serves as a protected glycine equivalent in solid-phase peptide synthesis (SPPS), where the acid-labile Boc group can be selectively removed with TFA while the peptide remains anchored to the resin . The ethyl esters remain intact during Boc deprotection, enabling subsequent on-resin alkylation or coupling steps without premature ester cleavage .

Non-Proteinogenic Amino Acid Synthesis

The compound functions as an electrophilic aminomalonate synthon in the construction of α,α‑disubstituted amino acids and arylglycines. Alkylation at the α‑carbon, followed by hydrolysis and decarboxylation, yields the target amino acid with the Boc group still in place for further peptide coupling . This strategy avoids racemization issues associated with free amine intermediates .

β-Lactone-γ-Lactam Antibiotic Intermediates

As documented in the salinosporamide A synthesis pathway, Diethyl (Boc-amino)malonate undergoes acidic hydrolysis to generate a diastereomeric mixture that can be resolved chromatographically . The ethyl ester groups provide sufficient lipophilicity for efficient organic extraction during workup, a practical advantage over more polar methyl esters .

Heterocyclic Scaffold Building Block

The α‑carbon of the malonate moiety can be deprotonated and alkylated to introduce diverse side chains, which upon cyclocondensation with amidines, ureas, or hydrazines furnish substituted imidazoles, pyrimidines, and pyrazoles. The Boc group survives these basic conditions, allowing late‑stage N‑deprotection and further diversification .

Application
Selection Property
Validation Focus
Solid‑Phase Peptide Synthesis
Acid‑labile Boc protection with stable ethyl esters
On‑resin deprotection and coupling integrity
Non‑Proteinogenic Amino Acid Synthesis
Electrophilic malonate for α‑alkylation without racemization
Stereochemical fidelity after hydrolysis/decarboxylation
β‑Lactone‑γ‑Lactam Intermediate Synthesis
Ethyl ester lipophilicity aids extraction and diastereomer resolution
Acidic hydrolysis and enantiomer conversion efficiency
Heterocyclic Scaffold Building Block
α‑Carbon alkylation for diverse side‑chain introduction
Cyclocondensation tolerance and late‑stage Boc removal

Technical Documentation Hub

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